4-Amino-6-methylpyrimidine-5-carbonitrile
Description
4-Amino-6-methylpyrimidine-5-carbonitrile (CAS: 76574-44-2) is a pyrimidine derivative with the molecular formula C₆H₆N₄. Its structure features a pyrimidine core substituted with an amino group at position 4, a methyl group at position 6, and a cyano group at position 4. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive sites for further functionalization .
Properties
IUPAC Name |
4-amino-6-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-5(2-7)6(8)10-3-9-4/h3H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTQOHMFCTUMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383163 | |
| Record name | 4-amino-6-methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76574-44-2 | |
| Record name | 4-Amino-6-methyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76574-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-6-methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methylpyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 3-amino-2-methylpropenenitrile with formamide. The reaction is usually carried out in the presence of a catalyst such as ammonium acetate and under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: 4-Amino-6-methylpyrimidine-5-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrile group can participate in hydrogen bonding and other interactions, stabilizing the compound within the binding pocket of the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Key Derivatives
The compound shares structural homology with several pyrimidine-5-carbonitrile derivatives, differing primarily in substituent groups at positions 2, 4, and 5. Below is a comparative analysis of its closest analogs:
Table 1: Key Properties of 4-Amino-6-methylpyrimidine-5-carbonitrile and Analogous Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): Chlorine at position 6 (e.g., 4h) increases melting points (222°C) compared to methyl-substituted analogs (210°C for 4c), likely due to enhanced dipole interactions.
- Amino Group Position: 4-Amino derivatives exhibit higher solubility in polar solvents compared to 2-amino analogs (e.g., 698-29-3) due to hydrogen bonding at position 4.
- Cyano Group Stability: The 5-cyano group remains consistent across analogs, enabling uniform reactivity in nucleophilic substitutions.
Biological Activity
4-Amino-6-methylpyrimidine-5-carbonitrile (CAS No. 76574-44-2) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a nitrile group, which contribute to its reactivity and interaction with biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound features a pyrimidine ring with the following structural characteristics:
- Molecular Formula : C₆H₈N₄
- Molecular Weight : 152.16 g/mol
- Functional Groups : Amino group (-NH₂), Nitrile group (-C≡N)
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrile group can engage in hydrogen bonding, enhancing the compound's binding affinity to target proteins.
- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
- Receptor Binding : Its structure allows it to function as a ligand in receptor binding studies, potentially modulating receptor activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest it may possess cytotoxic effects against certain cancer cell lines.
- Antimicrobial Properties : Investigations into its antimicrobial potential are ongoing, with some derivatives showing promising results.
- Enzyme Modulation : The compound has been explored for its role in modulating enzyme activity related to various physiological processes.
Anticancer Studies
A study conducted on the cytotoxic effects of this compound demonstrated significant activity against various human cancer cell lines, including:
| Cancer Type | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Breast Cancer | MCF-7 | 15 |
| Cervical Cancer | HeLa | 20 |
| Prostate Cancer | LNCaP | 18 |
These findings suggest that the compound could serve as a lead for developing novel anticancer agents.
Enzyme Inhibition Studies
Research has shown that derivatives of this compound can inhibit key enzymes involved in cancer progression, such as:
- Epidermal Growth Factor Receptor (EGFR) : Docking studies indicate that this compound may effectively bind to the active site of EGFR, inhibiting its function and reducing cell proliferation.
Mechanism Exploration
Further investigations into the mechanism of action revealed:
- Binding Affinity : The presence of both amino and nitrile groups enhances interaction with target sites.
- Structure-Activity Relationship (SAR) : Variations in substitution patterns on the pyrimidine ring influence biological activity, indicating potential avenues for optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
